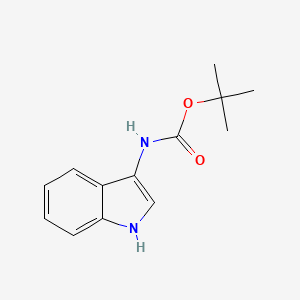

tert-butyl 1H-indol-3-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1H-indol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-8-14-10-7-5-4-6-9(10)11/h4-8,14H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFUEEQYEIDYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264910 | |

| Record name | 1,1-Dimethylethyl N-1H-indol-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199215-71-8 | |

| Record name | 1,1-Dimethylethyl N-1H-indol-3-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-1H-indol-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1H-indol-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of tert-Butyl 1H-Indol-3-ylcarbamate from Indole

Abstract

This technical guide provides a detailed, in-depth exploration of a robust and reliable synthetic pathway to produce tert-butyl 1H-indol-3-ylcarbamate, a valuable building block in medicinal chemistry and drug development. The 3-aminoindole scaffold is a privileged structure found in numerous pharmacologically active compounds, but its direct synthesis and handling are complicated by the inherent instability of the 3-aminoindole intermediate.[1][2] This document outlines a validated three-step synthetic strategy starting from the readily available precursor, indole. The sequence involves an initial regioselective nitration at the C3 position, followed by the reduction of the nitro group to form the critical amine intermediate, and culminating in the immediate in situ protection of the amine with a tert-butoxycarbonyl (Boc) group. We will delve into the mechanistic underpinnings of each transformation, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to accessing this important synthetic intermediate.

Introduction: The Significance of the 3-Aminoindole Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products and pharmaceuticals.[3] Among its derivatives, the 3-aminoindole motif is of particular importance, serving as a key pharmacophore in compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[2][3] The synthesis of this compound provides a stable, protected version of the 3-aminoindole core, making it an ideal starting material for further molecular elaboration in drug discovery programs.

However, the direct functionalization of indole to produce 3-aminoindole is challenging. The unprotected 3-aminoindole molecule is notoriously unstable, being highly susceptible to air and light, which can lead to rapid oxidative dimerization and decomposition.[1] This instability makes its isolation and purification difficult, often necessitating its immediate use in subsequent reactions. The synthetic strategy detailed herein circumvents this challenge by generating the 3-aminoindole intermediate and protecting it in situ, thus ensuring stability and facilitating its use in further synthetic applications.

Strategic Overview of the Synthetic Pathway

The conversion of indole to this compound is most effectively achieved through a three-step sequence. This strategy is designed to control regioselectivity and manage the instability of the key intermediate.

-

Step 1: Electrophilic Nitration. The electron-rich C3 position of the indole ring is selectively functionalized via an electrophilic substitution reaction to yield 3-nitroindole.

-

Step 2: Reduction of the Nitro Group. The nitro group of 3-nitroindole is reduced to a primary amine, forming the unstable 3-aminoindole.

-

Step 3: In Situ Boc Protection. The freshly generated 3-aminoindole is immediately reacted with di-tert-butyl dicarbonate (Boc₂O) to form the stable, final product, this compound.

The overall transformation is depicted in the workflow below.

Caption: Experimental workflow for the non-acidic nitration of indole.

Reagents & Materials

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| Indole | 117.15 | 10.0 | 1.17 g |

| Tetramethylammonium nitrate | 136.15 | 11.0 | 1.50 g |

| Trifluoroacetic anhydride | 210.03 | 11.0 | 1.60 mL (2.31 g) |

| Acetonitrile (CH₃CN) | - | - | 20 mL |

| Saturated Na₂CO₃ solution | - | - | As needed |

| Ethyl Acetate | - | - | For extraction |

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | For drying |

Step-by-Step Procedure

-

To a dry round-bottom flask, add indole (1.17 g, 10.0 mmol) and tetramethylammonium nitrate (1.50 g, 11.0 mmol).

-

Add acetonitrile (10 mL) to dissolve the solids.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

In a separate vial, prepare a solution of trifluoroacetic anhydride (1.60 mL, 11.0 mmol) in acetonitrile (10 mL).

-

Add the trifluoroacetic anhydride solution dropwise to the cooled indole mixture over 15 minutes, maintaining the internal temperature below 5 °C.

-

Stir the reaction at 0-5 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated sodium carbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-nitroindole as a yellow solid.

Part 2: Reduction of 3-Nitroindole to 3-Aminoindole

Principles of Reduction and Method Selection

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For 3-nitroindole, several methods are effective, each with distinct advantages and disadvantages. [1]

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or transfer hydrogenation). This method is often very clean and high-yielding but requires specialized equipment for handling hydrogen gas.

-

Stannous Chloride (SnCl₂): A classic and reliable method using SnCl₂ dihydrate in an acidic medium (HCl) and a solvent like ethanol. It is cost-effective but can result in tin-based impurities that require careful removal during work-up. [1]* Sodium Dithionite (Na₂S₂O₄): An inexpensive and effective reducing agent that works well in a basic aqueous/alcoholic medium. It is a good alternative to heavy metal reductants and is often preferred for its operational simplicity. [1] Given its efficacy, low cost, and avoidance of heavy metals, the sodium dithionite method is presented here as a robust choice. [1]

Critical Consideration: The Instability of 3-Aminoindole

It is imperative to reiterate that 3-aminoindole is an unstable compound. [1][2]It should not be stored for extended periods. The optimal strategy is to proceed immediately to the next step (Boc protection) after the work-up, often using the crude product directly. Purification by column chromatography can be challenging due to on-column decomposition. [1]

Detailed Experimental Protocol: Reduction with Sodium Dithionite

This protocol is based on established procedures for the reduction of aromatic nitro compounds. [1] Reagents & Materials

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 3-Nitroindole | 162.15 | 6.17 | 1.0 g |

| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 17.2 | 3.0 g |

| Ethanol (EtOH) | - | - | 35 mL |

| 1 M Sodium Hydroxide (NaOH) | - | - | 10 mL |

| 0.5 M Sodium Hydroxide (NaOH) | - | - | 15 mL |

| Diethyl Ether or Ethyl Acetate | - | - | For extraction |

Step-by-Step Procedure

-

In a round-bottom flask, dissolve 3-nitroindole (1.0 g, 6.17 mmol) in a mixture of ethanol (35 mL) and 1 M NaOH solution (10 mL).

-

In a separate beaker, prepare a solution of sodium dithionite (3.0 g, 17.2 mmol) in 0.5 M NaOH solution (15 mL).

-

Heat the 3-nitroindole solution to 50 °C with stirring.

-

Add the freshly prepared sodium dithionite solution dropwise to the heated 3-nitroindole solution. The yellow color of the starting material should fade.

-

Stir the reaction mixture at 50 °C for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the remaining aqueous layer with diethyl ether or ethyl acetate (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3-aminoindole.

-

Crucially, proceed immediately to the next step without further purification.

Part 3: In Situ Boc Protection of 3-Aminoindole

Mechanism of Amine Protection

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its ease of installation and its stability to most nucleophiles and bases. [4]The protection reaction involves the nucleophilic attack of the amine onto one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base is typically used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts. [5][6]

Detailed Experimental Protocol: Boc Protection

This protocol is a standard procedure for the N-Boc protection of amines. [4][5] Reagents & Materials

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| Crude 3-Aminoindole | 132.16 | ~6.17 (from previous step) | ~0.82 g |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 7.40 (1.2 equiv) | 1.62 g |

| Tetrahydrofuran (THF) or Dichloromethane (DCM) | - | - | 30 mL |

| Triethylamine (Et₃N) or DMAP | 101.19 | 7.40 (1.2 equiv) | 1.03 mL |

| Saturated NH₄Cl solution | - | - | For work-up |

Step-by-Step Procedure

-

Dissolve the crude 3-aminoindole from the previous step in THF or DCM (30 mL) in a round-bottom flask.

-

Add triethylamine (1.03 mL, 7.40 mmol) to the solution.

-

Add di-tert-butyl dicarbonate (1.62 g, 7.40 mmol) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 4-6 hours at room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl (20 mL).

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by flash column chromatography on silica gel to yield this compound as a solid.

Conclusion

The synthesis of this compound from indole is reliably achieved through a well-defined, three-step process of nitration, reduction, and Boc protection. The key to a successful synthesis lies in the careful selection of reagents to manage the sensitivity of the indole ring and the strategic in situ protection of the unstable 3-aminoindole intermediate. The protocols detailed in this guide are robust, scalable, and utilize both modern and established chemical principles to provide a clear pathway for researchers to access this valuable building block for pharmaceutical research and development.

References

-

Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. National Center for Biotechnology Information (PMC). [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]

-

Proposed reaction mechanism for the nitration/nitrosation of indoles. ResearchGate. [Link]

-

Electrophilic substitution at the indole. Química Orgánica. [Link]

-

A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. [Link]

-

Synthesis and Chemistry of Indole. SlideShare. [Link]

-

Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]

-

Synthesis of 3‐aminoindole‐2‐carbonitriles under exposure of M.W... ResearchGate. [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. [Link]

-

Scheme 2 Synthesis of 4-(1H-indol-3-yl)butyl]piperazine (2). ResearchGate. [Link]

-

Synthesis of a Series of Diaminoindoles. American Chemical Society. [Link]

-

tert-Butyl ((1H-indol-3-yl)methyl)carbamate. PubChem. [Link]

-

The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society. [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information (PMC). [Link]

-

A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. National Center for Biotechnology Information (PMC). [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

tert-Butyl (1-methyl-2-oxoindolin-3-yl)carbamate. PubChem. [Link]

- Supporting Inform

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to tert-Butyl 1H-indol-3-ylcarbamate: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protecting 3-Aminoindole

The 3-aminoindole scaffold is a privileged structural motif in medicinal chemistry, integral to a multitude of natural products and pharmacologically active compounds.[1] These derivatives have shown a wide array of biological activities, making them attractive candidates for drug discovery in oncology, inflammation, and neurodegenerative diseases.[1] However, the unprotected 3-aminoindole core is notoriously unstable due to the electron-rich nature of the indole ring, which renders it susceptible to oxidative degradation.[1] This inherent instability presents a significant challenge in its synthesis, storage, and manipulation.

To circumvent this, the amino group is often protected with a suitable functional group. The tert-butoxycarbonyl (Boc) group is a frequent choice for this role. This guide provides a comprehensive technical overview of tert-butyl 1H-indol-3-ylcarbamate, the Boc-protected form of 3-aminoindole. We will delve into its chemical properties, stability profile, and the underlying principles that govern its reactivity, providing a foundational understanding for its application in synthetic chemistry and drug development.

Core Chemical Properties

While specific experimental data for this compound is not widely published, its chemical and physical properties can be reliably predicted based on its structure and data from closely related analogs.

| Property | Predicted Value/Description |

| Molecular Formula | C₁₃H₁₆N₂O₂ |

| Molecular Weight | 232.28 g/mol |

| Appearance | Expected to be an off-white to light-colored solid. |

| Melting Point | Estimated to be in the range of 100-120 °C, similar to related Boc-protected aromatic amines. |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, methanol, and dimethyl sulfoxide (DMSO).[2] It is predicted to be insoluble in water.[3] |

| CAS Number | Not definitively assigned in major chemical databases. |

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the indole ring and the Boc group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Indole N-H | ~8.0-8.5 | br s | The chemical shift can be variable and may broaden with solvent exchange. |

| Aromatic C-H (Indole) | ~7.0-7.8 | m | A complex multiplet arising from the four protons on the benzene portion of the indole ring. |

| Indole C2-H | ~7.0-7.2 | d or s | The chemical shift and multiplicity will depend on the substitution pattern. |

| Carbamate N-H | ~6.5-7.0 | br s | The chemical shift can be variable. |

| tert-Butyl (CH₃)₃ | ~1.5 | s | A characteristic sharp singlet integrating to 9 protons. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the indole core and the Boc protecting group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~153-156 |

| Aromatic C (Indole) | ~110-140 |

| Quaternary C (Boc) | ~80 |

| Methyl C (Boc) | ~28 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Indole & Carbamate) | 3200-3400 |

| C=O Stretch (Carbamate) | 1680-1720 |

| C-N Stretch | 1200-1300 |

| C-H Stretch (Aromatic & Aliphatic) | 2850-3100 |

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 233.29. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or isobutylene.

Synthesis and Purification

The synthesis of this compound involves the protection of the amino group of 3-aminoindole with di-tert-butyl dicarbonate (Boc₂O). Due to the instability of free 3-aminoindole, the reaction is often carried out starting from its more stable hydrochloride salt.

Experimental Protocol: Boc Protection of 3-Aminoindole Hydrochloride

This protocol is a representative procedure based on standard Boc protection methodologies for aromatic amines.

Materials:

-

3-Aminoindole hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine (Et₃N), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP))

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

-

To a stirred suspension of 3-aminoindole hydrochloride in the chosen anhydrous solvent, add the base (typically 2-3 equivalents) at 0 °C.

-

Allow the mixture to stir for 15-30 minutes to ensure the formation of the free amine.

-

Add a solution of di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Chemical Stability and Handling

The stability of this compound is primarily dictated by the lability of the Boc protecting group and the inherent reactivity of the indole ring.

Stability to pH

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[4] Treatment with strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid will readily deprotect the amine.[5] Even milder acidic conditions, if prolonged, can lead to deprotection.[5]

-

Basic Conditions: The Boc group is generally stable to basic conditions, including hydrolysis with aqueous sodium hydroxide.[6] This orthogonality to base-labile protecting groups is a key feature of Boc chemistry. However, prolonged exposure to strong bases at elevated temperatures may lead to degradation.[4]

Thermal Stability

While generally stable at room temperature, prolonged heating, especially in the presence of trace acids or bases, can promote decomposition. It is advisable to store the compound in a cool, dry, and dark place.

Oxidative Stability

The Boc group significantly reduces the electron-donating ability of the amino group, thereby increasing the oxidative stability of the indole ring compared to the unprotected 3-aminoindole. However, strong oxidizing agents should still be avoided.

Handling and Storage

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.[7]

-

Store at 2-8 °C for long-term stability.[7]

-

Avoid contact with strong acids and oxidizing agents.[3]

-

Standard personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[7]

Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the interplay between the protected amino group and the indole nucleus.

Deprotection

The removal of the Boc group to liberate the free 3-aminoindole is a key reaction.

Standard Deprotection Protocol:

-

Dissolve the Boc-protected indole in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.[4]

Reactions at the Indole Nitrogen

The indole N-H is acidic and can be deprotonated with a suitable base, allowing for alkylation or acylation at the N1 position.

Electrophilic Aromatic Substitution

While the carbamate group is electron-withdrawing, the indole ring remains relatively electron-rich and can undergo electrophilic substitution, although it will be less reactive than unsubstituted indole.

Conclusion

This compound serves as a crucial, stabilized intermediate for the versatile 3-aminoindole pharmacophore. Its predictable stability—robust under basic conditions and readily cleaved by acids—makes it an ideal building block in multi-step synthetic campaigns. A thorough understanding of its properties, as outlined in this guide, is essential for its effective utilization in the design and synthesis of novel therapeutic agents.

References

-

(S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate. ChemBK. Published April 9, 2024. [Link]

-

tert-Butyl ((2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate. PubChem. Accessed January 1, 2026. [Link]

-

tert-Butyl ((1H-indol-3-yl)methyl)carbamate. PubChem. Accessed January 1, 2026. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Accessed January 1, 2026. [Link]

-

(R)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate. ChemBK. Published April 9, 2024. [Link]

-

tert-Butyl 2-amino-2-(1H-indol-3-yl)ethylcarbamate. PubChem. Accessed January 1, 2026. [Link]

-

Supporting Information. Royal Society of Chemistry. Accessed January 1, 2026. [Link]

-

Scheme 2 Synthesis of 4-(1H-indol-3-yl)butyl]piperazine (2). ResearchGate. Accessed January 1, 2026. [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. Accessed January 1, 2026. [Link]

-

MATERIAL SAFETY DATA SHEETS TERT-BUTYL (1-NITROSOPIPERIDIN-3-YL)CARBAMATE. Cleanchem Laboratories. Accessed January 1, 2026. [Link]

-

¹H of Tert-butyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate (S1). Royal Society of Chemistry. Accessed January 1, 2026. [Link]

-

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate. PubChem. Accessed January 1, 2026. [Link]

-

Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Published July 6, 2012. [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Published April 5, 2017. [Link]

-

Figure S20. 13 C-NMR of tert-butyl... ResearchGate. Accessed January 1, 2026. [Link]

-

tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase. Accessed January 1, 2026. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 1, 2026. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Accessed January 1, 2026. [Link]

-

Why is boc stable to hydrolysis under basic conditions? Reddit. Published November 13, 2024. [Link]

-

tert-Butyl (1-methyl-2-oxoindolin-3-yl)carbamate. PubChem. Accessed January 1, 2026. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Published February 27, 2024. [Link]

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Accessed January 1, 2026. [Link]

-

(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Published August 6, 2025. [Link]

Sources

Spectroscopic Signature of a Key Synthetic Intermediate: A Technical Guide to tert-butyl 1H-indol-3-ylcarbamate

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 1H-indol-3-ylcarbamate, a crucial intermediate in the synthesis of various biologically active indole alkaloids and pharmaceuticals. The structural elucidation of this compound is paramount for ensuring the integrity of synthetic pathways and the purity of downstream products. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While a complete, publicly available experimental dataset for this specific molecule is not readily found in a single source, this guide synthesizes expected spectral data based on established principles and analysis of closely related, well-characterized analogs. This approach provides a robust framework for the spectroscopic identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound comprises an indole nucleus linked at the 3-position to a carbamate functional group, which is further substituted with a tert-butyl group. This structure gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.

The following sections will detail the expected signals in ¹H NMR, ¹³C NMR, IR, and Mass spectra. The interpretation of these spectra is fundamental to confirming the successful synthesis of the target molecule and identifying any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the indole ring, the N-H protons of the carbamate and indole, and the highly shielded protons of the tert-butyl group.

Table 1: Expected ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | Indole N-H |

| ~7.65 | d | 1H | Ar-H (H-4) |

| ~7.35 | d | 1H | Ar-H (H-7) |

| ~7.20 | t | 1H | Ar-H (H-6) |

| ~7.10 | t | 1H | Ar-H (H-5) |

| ~7.05 | s | 1H | Ar-H (H-2) |

| ~6.50 | br s | 1H | Carbamate N-H |

| ~1.50 | s | 9H | tert-butyl |

Causality behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable. A 400 MHz spectrometer provides a good balance between resolution and cost for routine analysis. The broad singlets for the N-H protons are due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The symmetry of the tert-butyl group results in a single signal for its three methyl carbons.

Table 2: Expected ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~153.0 | C=O (carbamate) |

| ~136.0 | C-7a |

| ~126.0 | C-3a |

| ~122.5 | C-2 |

| ~122.0 | C-6 |

| ~120.0 | C-4 |

| ~119.0 | C-5 |

| ~111.5 | C-7 |

| ~110.0 | C-3 |

| ~80.0 | C(CH₃)₃ |

| ~28.5 | C(CH₃)₃ |

Trustworthiness through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon environments in the molecule. The presence of the carbamate carbonyl signal at a characteristic downfield shift, along with the distinct signals for the indole carbons and the two signals for the tert-butyl group, provides a high degree of confidence in the structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching and bending vibrations of the N-H, C=O, and C-N bonds of the carbamate and indole moieties.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | Indole N-H stretch |

| ~3320 | Medium | Carbamate N-H stretch |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carbamate) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250, ~1160 | Strong | C-O stretch (carbamate) |

| ~740 | Strong | C-H bend (ortho-disubstituted) |

Authoritative Grounding: The characteristic absorption of the carbamate C=O group is typically observed in the range of 1730-1690 cm⁻¹. The presence of both a sharp indole N-H stretch and a slightly broader carbamate N-H stretch is a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 232 | Moderate | [M]⁺ (Molecular Ion) |

| 176 | High | [M - C₄H₈]⁺ |

| 131 | High | [Indole-3-NH₂]⁺ |

| 130 | Very High | [Indole-3-N]⁺ (base peak) |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

Visualization of Fragmentation: The fragmentation pattern can be visualized to understand the stability of different fragments.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for characteristic absorption bands.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Caption: General Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a detailed and robust method for its structural confirmation. The expected spectral data presented in this guide, derived from fundamental principles and comparison with analogous structures, offers a reliable reference for scientists engaged in the synthesis and application of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural elucidation and purity assessment.

References

-

At the time of writing, a comprehensive, publicly available, single source containing all experimental spectra for this compound was not identified. The predicted data and interpretations are based on established principles of organic spectroscopy and data from analogous compounds.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

The NIST Chemistry WebBook: [Link]

-

The Spectral Database for Organic Compounds (SDBS): [Link]

An In-depth Technical Guide to tert-butyl N-(1H-indol-3-yl)carbamate (CAS 1199215-71-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(1H-indol-3-yl)carbamate (CAS 1199215-71-8), a key synthetic intermediate in the field of medicinal chemistry. The document elucidates the compound's core characteristics, presents a detailed plausible synthetic route, and outlines robust analytical methodologies for its characterization. Furthermore, it contextualizes the significance of this molecule as a precursor to the biologically significant 3-aminoindole scaffold, a core component in various therapeutic agents. This guide is intended to be a valuable resource for researchers engaged in the synthesis and application of indole-based compounds in drug discovery and development.

Introduction: The Strategic Importance of a Versatile Intermediate

Tert-butyl N-(1H-indol-3-yl)carbamate, also known as 3-(Boc-amino)indole, is a pivotal building block in organic synthesis. Its structure incorporates the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals, and a Boc-protected amine at the C3 position. The tert-butyloxycarbonyl (Boc) protecting group offers the advantage of stability under a range of reaction conditions while allowing for facile deprotection under mild acidic conditions. This feature makes it an ideal precursor for the synthesis of 3-aminoindoles, a class of compounds that has garnered significant attention for its potential in developing novel therapeutics, including anticancer and antidiabetic agents.

Physicochemical Properties and Core Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application. The key data for tert-butyl N-(1H-indol-3-yl)carbamate are summarized below.

| Property | Value | Source |

| CAS Number | 1199215-71-8 | [1][2][3] |

| Chemical Name | tert-butyl N-(1H-indol-3-yl)carbamate | [1][3] |

| Synonyms | 3-(Boc-amino)indole | [1] |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 232.28 g/mol | [1][2] |

| Appearance | White to off-white solid | [4] |

| Purity (typical) | ≥95% (by HPLC) | [4] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Curtius Rearrangement

A common and effective method for the synthesis of carbamates from carboxylic acids is the Curtius rearrangement. In this proposed pathway, indole-3-carboxylic acid would be the starting material.

Caption: Proposed synthesis of tert-butyl N-(1H-indol-3-yl)carbamate via Curtius rearrangement.

Detailed Experimental Protocol (Representative)

Materials and Reagents:

-

Indole-3-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

-

tert-Butanol (t-BuOH)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of indole-3-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diphenylphosphoryl azide (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Heat the reaction mixture to 80-90 °C. The progress of the Curtius rearrangement to the isocyanate can be monitored by the evolution of nitrogen gas.

-

After the rearrangement is complete (typically 1-2 hours), add tert-butanol (1.5 eq) to the reaction mixture.

-

Continue to stir the reaction at the elevated temperature for an additional 2-3 hours to ensure complete trapping of the isocyanate.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired tert-butyl N-(1H-indol-3-yl)carbamate.

Comprehensive Characterization and Analytical Workflows

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Data (Predicted and Representative)

¹H Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is a critical tool for structural elucidation. Based on the structure of tert-butyl N-(1H-indol-3-yl)carbamate and data from similar compounds, the following proton signals are expected:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | Indole N-H |

| ~7.65 | d | 1H | Ar-H |

| ~7.40 | d | 1H | Ar-H |

| ~7.20 | m | 2H | Ar-H |

| ~7.10 | s | 1H | Indole C2-H |

| ~6.50 | br s | 1H | Carbamate N-H |

| ~1.50 | s | 9H | tert-butyl |

¹³C Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~153.0 | C=O (carbamate) |

| ~136.0 | Ar-C |

| ~126.0 | Ar-C |

| ~122.0 | Ar-CH |

| ~120.0 | Ar-CH |

| ~119.0 | Ar-CH |

| ~112.0 | Ar-CH |

| ~110.0 | Indole C3 |

| ~103.0 | Indole C2 |

| ~80.0 | C(CH₃)₃ |

| ~28.5 | C(CH₃)₃ |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, sharp | N-H stretch (indole) |

| ~3300 | Medium, broad | N-H stretch (carbamate) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (carbamate) |

| ~1250 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

-

Expected [M+H]⁺: 233.1285

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method is recommended for tert-butyl N-(1H-indol-3-yl)carbamate.

Caption: Deprotection of tert-butyl N-(1H-indol-3-yl)carbamate to yield 3-aminoindole.

Deprotection Protocol:

-

Dissolve tert-butyl N-(1H-indol-3-yl)carbamate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting 3-aminoindole salt can be used directly or neutralized with a base for further reactions.

Biological Significance of the 3-Aminoindole Scaffold

The resulting 3-aminoindole can be further functionalized at the amino group to generate a diverse library of compounds for screening in various biological assays. The 3-aminoindole scaffold has been identified in compounds with a range of therapeutic activities, including:

-

Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs, and derivatives of 3-aminoindole have been explored for their potential to inhibit cancer cell growth.

-

Antidiabetic Compounds: Certain 3-aminoindole derivatives have been investigated as potential agents for the management of type II diabetes.

The availability of a stable, protected precursor like tert-butyl N-(1H-indol-3-yl)carbamate is therefore highly valuable for the systematic exploration of the therapeutic potential of this important class of compounds.

Safety and Handling

As with all laboratory chemicals, tert-butyl N-(1H-indol-3-yl)carbamate should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

Tert-butyl N-(1H-indol-3-yl)carbamate (CAS 1199215-71-8) is a strategically important synthetic intermediate that provides a convenient and stable entry point to the versatile 3-aminoindole scaffold. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and detailed analytical methodologies for its characterization. For researchers in medicinal chemistry and drug discovery, a thorough understanding of this compound's chemistry and applications is crucial for the development of novel indole-based therapeutics.

References

-

American Elements. 3-(Boc-amino)indole | CAS 1199215-71-8. [Link]

-

PubChem. tert-Butyl ((1H-indol-3-yl)methyl)carbamate. [Link]

- Lebel, H., & Leogane, O. (2005). Highly efficient Curtius rearrangement and carbamate formation. Organic Letters, 7(19), 4107-4110.

- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777.

- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102226079, tert-Butyl (1-methyl-2-oxoindolin-3-yl)carbamate. Retrieved November 25, 2024 from [Link].

- Google Patents. (2011).

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Tert-butyl 1H-indol-3-ylcarbamate

Abstract: This technical guide provides a comprehensive overview of the physical and thermal properties of tert-butyl 1H-indol-3-ylcarbamate, a key intermediate in synthetic organic chemistry and drug discovery. The document details its expected physical appearance and discusses the theoretical and practical aspects of its melting point. A standardized protocol for melting point determination is provided, emphasizing the importance of this parameter for identity and purity assessment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally related compounds.

Introduction and Molecular Structure

This compound is a carbamate-protected form of 3-aminoindole. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino function of the indole moiety is a common strategy in multi-step organic synthesis. This protection renders the amine nucleophile less reactive, allowing for selective modifications at other positions of the indole ring. The subsequent deprotection, typically under acidic conditions, regenerates the free amine, making this compound a valuable building block in the synthesis of various biologically active molecules and pharmaceutical agents.

The molecular structure of this compound is characterized by a planar indole ring system linked to a bulky tert-butyl carbamate group at the C3 position.

Figure 1: 2D Chemical Structure of this compound.

Physical Appearance

The physical state and appearance of a chemical compound are its most fundamental macroscopic properties. For this compound, based on its molecular structure and data from analogous compounds, the following characteristics are expected:

-

Physical State: At standard temperature and pressure, it is a solid. The presence of the rigid indole ring and the polar carbamate group, which can participate in hydrogen bonding, contributes to a stable crystal lattice.

-

Color: Typically, it is expected to be an off-white to pale yellow or beige solid.[1][2] The color can be influenced by the presence of trace impurities, which may arise from the synthetic process or degradation upon exposure to light or air.

-

Form: The solid may exist in various forms, including as a crystalline powder or as larger, well-defined crystals, depending on the method of synthesis and purification (e.g., recrystallization, precipitation).

The visual inspection of the physical appearance serves as a preliminary, albeit non-conclusive, check for the quality and purity of the compound. Any significant deviation from the expected appearance should prompt further analytical investigation.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. It is a critical parameter for both identification and purity assessment.

Expected Melting Point Range

| Compound Name | Molecular Weight ( g/mol ) | Melting Point (°C) |

| tert-Butyl carbamate | 117.15 | 105 - 109[1][2][3] |

| (S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate | 290.36 | 118 - 122[4] |

| (R)-Boc-D-Tryptophanol | 290.36 | 119 - 121[5] |

The parent tert-butyl carbamate has a melting point in the range of 105-109°C.[1][2][3] The addition of the larger indole group and other substituents, as seen in the related tryptophanol derivatives, tends to increase the melting point due to increased molecular weight and intermolecular forces. Therefore, it is reasonable to hypothesize that the melting point of this compound will be in a similar or slightly higher range, likely above 110°C.

It is crucial to note that the experimentally determined melting point can be affected by factors such as:

-

Purity: Impurities typically depress and broaden the melting point range.

-

Crystalline Form: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can result in different melting points for the same compound.

-

Heating Rate: A faster heating rate during measurement can lead to a higher observed melting point.

Experimental Protocol for Melting Point Determination

A precise and reproducible determination of the melting point is essential. The following protocol outlines a standard procedure using a modern digital melting point apparatus.

Objective: To determine the melting point range of a solid sample of this compound.

Materials:

-

This compound sample (finely powdered and dry)

-

Capillary tubes (open at one end)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Workflow for Melting Point Determination:

Figure 2: Standard workflow for melting point determination.

Step-by-Step Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry, as moisture can depress the melting point.

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Invert the tube and tap the closed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup and Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set an initial rapid heating ramp to a temperature approximately 10-15°C below the expected melting point.

-

Once this temperature is reached, decrease the heating rate to a slow ramp of 1-2°C per minute. A slow heating rate is critical for an accurate determination.

-

Observe the sample closely through the magnified viewing port.

-

-

Data Recording and Interpretation:

-

Record the temperature (T1) at which the first drop of liquid becomes visible.

-

Continue heating and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range from T1 to T2.

-

A sharp melting range (e.g., 0.5-1°C) is indicative of a high-purity compound. A broad range (e.g., >2°C) suggests the presence of impurities.

-

Significance in Research and Drug Development

The physical appearance and melting point are fundamental parameters that provide valuable insights for researchers and drug development professionals:

-

Quality Control: These properties are the first line of assessment for the quality of a synthesized or purchased batch of this compound.

-

Purity Assessment: A sharp and consistent melting point is a strong indicator of the purity of the compound. This is critical for ensuring the reliability and reproducibility of experimental results.

-

Compound Identification: While not sufficient on its own, the melting point, when used in conjunction with other analytical techniques (e.g., NMR, IR, Mass Spectrometry), serves as a key data point for confirming the identity of the synthesized compound.

-

Process Development: In a drug development setting, monitoring the melting point can help in optimizing reaction and purification conditions to consistently produce a high-purity product.

References

-

ChemBK. (2024). (S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate. Retrieved from [Link]

-

ChemBK. (2024). (R)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate. Retrieved from [Link]

Sources

Foreword: The Strategic Importance of Carbamate Synthesis in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of tert-butyl 1H-indol-3-ylcarbamate: A Comparative Analysis of Theoretical and Experimental Yield

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Protecting the reactive functionalities of the indole nucleus is a cornerstone of multi-step synthesis campaigns aimed at developing novel therapeutics. Among the most widely utilized protecting groups for amines is the tert-butoxycarbonyl (Boc) group, which forms a stable carbamate linkage. The title compound, this compound, is a critical intermediate, serving as a protected precursor to 3-aminoindole. Understanding the nuances of its synthesis, particularly the factors governing its yield, is paramount for researchers in organic synthesis and drug development. This guide provides a detailed examination of the theoretical calculations and the practical realities that dictate the experimental outcome of this important transformation, offering field-proven insights to bridge the gap between calculation and reality.

The Foundation: Calculating Theoretical Yield

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency and no loss of material.[1][2] The calculation is fundamentally a stoichiometric exercise based on the balanced chemical equation.

The most common and direct synthesis of this compound involves the reaction of 3-aminoindole with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).

The Balanced Chemical Equation:

Note: The byproducts of Boc protection are tert-butanol and carbon dioxide.

The reaction proceeds with a 1:1 molar stoichiometry between 3-aminoindole and Boc anhydride. The theoretical yield is therefore determined by the limiting reagent.

Step-by-Step Calculation:

-

Determine the Moles of Each Reactant:

-

Moles = Mass (g) / Molecular Weight ( g/mol )

-

Molecular Weight of 3-Aminoindole: ~132.16 g/mol

-

Molecular Weight of Di-tert-butyl dicarbonate (Boc₂O): ~218.25 g/mol [3]

-

-

Identify the Limiting Reagent:

-

Compare the calculated moles of each reactant. The one with the fewer moles is the limiting reagent, as the reaction is 1:1. It is common practice to use a slight excess of Boc anhydride (e.g., 1.1 to 1.5 equivalents) to ensure the complete consumption of the more valuable indole starting material.

-

-

Calculate the Theoretical Moles of Product:

-

Based on the 1:1 stoichiometry, the moles of product formed will be equal to the moles of the limiting reagent.

-

-

Calculate the Theoretical Mass of Product:

-

Theoretical Yield (g) = Moles of Product × Molecular Weight of Product

-

Molecular Weight of this compound: ~232.28 g/mol [4]

-

The Reality: Factors Governing Experimental Yield

The experimental yield (or actual yield) is the mass of the product that is physically isolated and purified after the reaction is complete.[1] It is almost invariably lower than the theoretical yield. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield. Understanding the sources of this discrepancy is crucial for process optimization.

Incomplete Reactions and Equilibrium

While the formation of the N-Boc carbamate is generally favorable and often driven to completion, it is not always instantaneous or 100% complete. The reaction rate can be influenced by steric hindrance around the amino group and the specific reaction conditions employed. Insufficient reaction time or suboptimal temperature can lead to unreacted starting material in the final crude product.

Competing Side Reactions

The indole nucleus contains multiple reactive sites. While the 3-amino group is the most nucleophilic position for this reaction, side reactions can occur, consuming reactants and generating impurities.

-

N-1 Indole Protection: The indole nitrogen (N-1) is also nucleophilic and can react with Boc anhydride, particularly under strongly basic conditions or in the presence of certain catalysts, leading to a di-Boc protected product.

-

Formation of Ureas and Isocyanates: In the presence of a catalyst like 4-dimethylaminopyridine (DMAP), primary amines can react with Boc anhydride to form isocyanate intermediates, which can then react with another molecule of the amine to form urea byproducts.[5] Controlling the temperature (e.g., running the reaction at 0 °C) can often mitigate this pathway.[5]

Product Loss During Workup and Purification

This is often the most significant contributor to the difference between theoretical and actual yield.

-

Aqueous Workup: During the extraction phase, some product may remain dissolved in the aqueous layer, especially if its polarity is increased by impurities or if an unsuitable extraction solvent is used.

-

Filtration and Transfers: Mechanical losses occur each time the material is transferred between flasks, filtered, or handled.

-

Column Chromatography: This is a standard method for purifying carbamates.[6] However, product loss is inevitable. Some material will remain adsorbed to the silica gel, and the collection of fractions is never perfectly precise, leading to the discarding of mixed fractions containing the product.

Purity of Reagents and Stability of Product

The purity of the starting 3-aminoindole and Boc anhydride is critical. Impurities in the starting materials will not convert to the desired product, thus lowering the achievable yield. Furthermore, the product itself, while generally stable, can be susceptible to degradation under harsh conditions (e.g., strong acids or bases during workup), which can cleave the acid-labile Boc group.[3]

A Validated Experimental Protocol

This protocol describes a reliable method for the synthesis and purification of this compound. It is designed as a self-validating system where progress is monitored, and purification is robust.

Materials and Reagents:

-

3-Aminoindole hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-aminoindole hydrochloride (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in DCM or THF (approx. 0.1 M concentration). Cool the mixture to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 10-15 minutes.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.2 eq), either as a solid in one portion or as a solution in the reaction solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 7:3 v/v). The disappearance of the starting material spot indicates completion.

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Isolation and Characterization: Combine the pure fractions (identified by TLC) and evaporate the solvent to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualization of Key Processes

Reaction Mechanism

The core of the synthesis is a nucleophilic acyl substitution where the amino group of 3-aminoindole attacks one of the carbonyl carbons of Boc anhydride.

Caption: Nucleophilic attack of 3-aminoindole on Boc anhydride.

Experimental Workflow

A streamlined workflow is essential for maximizing yield and ensuring reproducibility.

Caption: Experimental workflow for synthesis and purification.

Data Summary: Theoretical vs. Experimental Considerations

| Parameter | Theoretical Framework (Ideal) | Experimental Reality (Practical) | Causality & Mitigation Strategies |

| Reaction Completion | Assumed to be 100% | Often < 100% | Cause: Suboptimal conditions, equilibrium. Mitigation: Use a slight excess of Boc₂O, ensure adequate reaction time, and monitor by TLC. |

| Stoichiometry | Based on the balanced 1:1 molar ratio. | Effective ratio can be altered by impurities. | Cause: Impure reagents. Mitigation: Use high-purity starting materials; perform reagent characterization if purity is uncertain. |

| Side Products | None are formed. | Potential for di-Boc, urea, or other byproducts. | Cause: Multiple reactive sites, catalytic side reactions. Mitigation: Control temperature (0 °C), choose a non-nucleophilic base, avoid catalysts like DMAP unless necessary. |

| Material Loss | Zero loss is assumed. | Inevitable losses during transfers, workup, and purification. | Cause: Physical handling, solubility, and chromatographic adsorption. Mitigation: Meticulous technique, efficient extraction, careful chromatography. |

| Product Purity | 100% pure product is calculated. | Isolated product contains residual solvent or impurities. | Cause: Incomplete purification. Mitigation: Proper drying under vacuum, thorough chromatography, and potential recrystallization. |

Conclusion: A Scientist's Perspective on Yield Optimization

The synthesis of this compound is a fundamental transformation in medicinal chemistry. While theoretical yield provides an essential benchmark, the experimental yield is the true measure of a protocol's efficiency. The discrepancy between these two values is not a failure but an expected outcome governed by the laws of chemistry and the practical limitations of the laboratory. By understanding the root causes—incomplete reactions, side-product formation, and purification losses—the research scientist can make informed decisions. Careful control of reaction conditions, meticulous monitoring, and a well-executed purification strategy are the keys to maximizing experimental yield, thereby conserving valuable materials and accelerating the pace of drug discovery and development.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]

-

Introductory Chemistry – 1st Canadian Edition. (n.d.). Yields. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, April 25). How To Calculate Theoretical Yield and Percent Yield [Video]. YouTube. Retrieved from [Link]

-

Scribd. (2019, June 19). Synthesis and Purification of Tert-Butyl Chloride. Retrieved from [Link]

-

Khan, I., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1132–1142. Available at: [Link]

Sources

- 1. Yields – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 2. youtube.com [youtube.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 6. tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate | Benchchem [benchchem.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of tert-Butyl 1H-Indol-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds. Its functionalization through electrophilic substitution is a fundamental strategy in drug discovery. This technical guide provides a comprehensive examination of the electrophilic substitution reactions on a specifically substituted indole, tert-butyl 1H-indol-3-ylcarbamate. With the indole nitrogen protected by a tert-butoxycarbonyl (Boc) group and the highly nucleophilic C-3 position occupied by a carbamate moiety, the regioselectivity of electrophilic attack is redirected. This guide delves into the mechanistic underpinnings of this altered reactivity, providing field-proven insights and detailed experimental protocols for key electrophilic substitution reactions, including nitration, halogenation, and formylation.

Introduction: The Indole Nucleus and the Impact of N- and C-3 Substitution

The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution.[1][2] The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, significantly increasing the electron density of the pyrrole ring. Quantum mechanical calculations and extensive experimental data confirm that the C-3 position is the most nucleophilic and, therefore, the preferred site for electrophilic attack in unsubstituted indoles.[2] This preference is due to the formation of a more stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[2]

However, the reactivity and regioselectivity of electrophilic substitution on the indole nucleus can be profoundly influenced by the presence of substituents. In the case of this compound, two key substituents modulate its reactivity:

-

The N-1 tert-Butoxycarbonyl (Boc) Group: The Boc group is an electron-withdrawing group that decreases the electron density of the indole ring system by pulling electron density away from the nitrogen atom.[3] This deactivating effect makes the indole less nucleophilic and can influence the regioselectivity of electrophilic attack.

-

The C-3 Carbamate Group: With the most reactive C-3 position blocked, electrophilic attack is directed to other positions on the indole scaffold. The carbamate group itself, with its nitrogen lone pair, can participate in resonance, potentially influencing the electron density at other positions of the indole ring.

The interplay of these two groups dictates a unique reactivity profile for this compound, making a detailed understanding of its electrophilic substitution reactions crucial for its effective utilization in synthetic chemistry.

General Mechanism of Electrophilic Substitution on 1,3-Disubstituted Indoles

When the C-3 position of an indole is blocked, electrophilic substitution typically proceeds via a mechanism involving initial attack at the C-3 position, followed by a rearrangement, rather than a direct attack at the C-2 position. This pathway is energetically more favorable as it avoids the formation of an intermediate that disrupts the aromaticity of the benzene ring.

The generally accepted mechanism is as follows:

-

Initial Electrophilic Attack at C-3: The electrophile (E+) is attacked by the π-electron system at the C-3 position, forming a non-aromatic 3,3-disubstituted-3H-indolium cation intermediate.

-

1,2-Migration: To regain the stability of the aromatic system, a 1,2-migration of one of the C-3 substituents to the C-2 position occurs. The group with the higher migratory aptitude will preferentially migrate.

-

Deprotonation: A base removes a proton from the C-2 position, restoring aromaticity and yielding the 2,3-disubstituted indole product.

The following diagram illustrates this general mechanistic pathway:

Sources

Methodological & Application

use of tert-butyl 1H-indol-3-ylcarbamate as a protecting group

An In-Depth Guide to the Strategic Use of tert-Butyl 1H-indol-3-ylcarbamate as a Protecting Group in Synthetic Chemistry

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a "privileged" structure, forming the core of numerous natural products and pharmaceuticals.[1][2] However, the rich and often sensitive reactivity of the indole nucleus, particularly at the C3-position, presents significant challenges in multi-step syntheses. The strategic protection and deprotection of functional groups are paramount to achieving desired chemical transformations with high yield and selectivity.

This guide provides a detailed exploration of this compound, the Boc-protected form of 3-aminoindole. We will delve into its synthesis, application, and removal, highlighting the causality behind experimental choices and providing field-proven protocols to empower your synthetic campaigns.

The Boc Advantage for the Indole C3-Amine

The 3-aminoindole moiety is a key building block in medicinal chemistry, found in agents targeting everything from cancer to diabetes.[1] Protecting this amine is often essential to prevent unwanted side reactions during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a premier choice for this role due to a confluence of favorable properties.[3][4]

-

Acid Lability: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] This cleavage mechanism, proceeding through a stable tert-butyl cation, is highly efficient and predictable.

-

Robust Stability: Crucially, the Boc group is stable to a wide range of other reaction conditions, including most nucleophiles, bases, and catalytic hydrogenation.[4][6] This stability is the foundation of its use in orthogonal synthesis strategies, where other protecting groups (like the hydrogenolysis-labile Carboxybenzyl group, Cbz) can be removed without affecting the Boc-protected amine.[7]

-

Improved Handling: The introduction of the Boc group can improve the solubility and chromatographic behavior of indole intermediates, facilitating purification.

Synthesis via Curtius Rearrangement: From Carboxylic Acid to Protected Amine

One of the most elegant and reliable methods for preparing this compound is through the Curtius rearrangement of indole-3-carboxylic acid. This reaction proceeds through an acyl azide intermediate which, upon heating, rearranges to an isocyanate with the loss of nitrogen gas.[8][9] The isocyanate is then trapped in situ by tert-butanol to yield the desired Boc-protected amine.[8][10]

The use of diphenylphosphoryl azide (DPPA) allows this transformation to be performed in a one-pot procedure, avoiding the isolation of the potentially explosive acyl azide intermediate.[11][12]

Caption: Synthesis via one-pot Curtius rearrangement.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the Curtius rearrangement using DPPA.[10][13]

Materials:

-

Indole-3-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et3N)

-

tert-Butanol (t-BuOH)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-